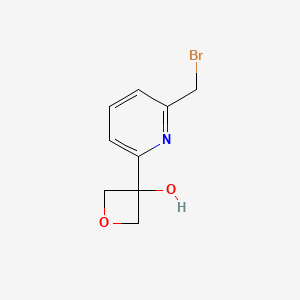
(6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-methoxyphenol under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The boronic acid group can be substituted with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It is also used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and pharmaceuticals. It is also used in the development of boron-containing drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its boronic acid group can interact with biological targets, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. It is also used in the development of sensors and catalysts.
Wirkmechanismus
The mechanism of action of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Pyridinylboronic acid
Comparison: Compared to similar compounds, (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid has a unique structure that combines the properties of both pyridine and methoxyphenyl groups. This combination enhances its reactivity and makes it a versatile building block for various applications. Its boronic acid group also provides unique reactivity compared to other functional groups, making it valuable in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H12BNO4 |
|---|---|
Molekulargewicht |
245.04 g/mol |
IUPAC-Name |
[6-(4-methoxyphenoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |
InChI-Schlüssel |
XMVAKTRUWYAPBK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


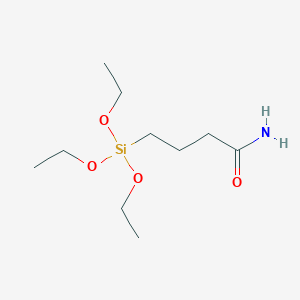
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
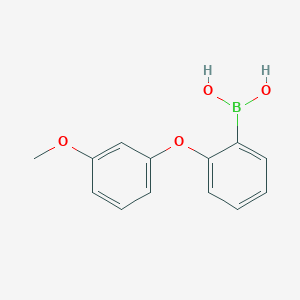
![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)

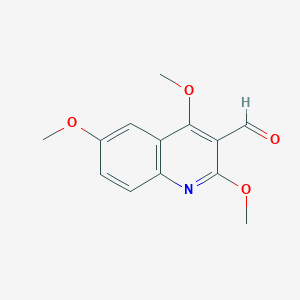
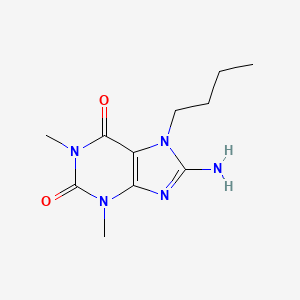
![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)

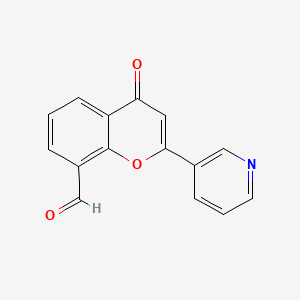
![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)
